molecular formula C6H5BrN4 B1374121 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1216292-05-5

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No. B1374121
CAS RN: 1216292-05-5
M. Wt: 213.03 g/mol
InChI Key: DXDYQEVFUVHKQP-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine, also known as 6-BTP, is a heterocyclic compound and a member of the triazole family. It is a highly versatile and useful molecule, due to its unique structure, which makes it an ideal candidate for a variety of scientific and medical applications. In

Scientific Research Applications

Antifungal Applications

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine: is a structural analog of several triazole compounds known for their antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, triazoles disrupt cell membrane synthesis, leading to the death of the fungal cell .

Antibacterial Activity

The triazole ring system found in 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be utilized to develop new antibacterial agents. The urgency to combat multidrug-resistant pathogens has led to the exploration of triazole derivatives as potential antibacterial drugs. These compounds can be designed to target specific bacterial enzymes or pathways, thereby inhibiting bacterial growth .

Anticancer Potential

Triazole derivatives, including 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine , have shown promise in anticancer research. They can interact with various enzymes and receptors in the biological system, potentially leading to the development of novel anticancer therapies. The triazole nucleus can be modified to enhance its activity against cancer cells .

Antiviral Properties

The triazole core of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be exploited for its antiviral properties. Triazoles have been studied for their ability to inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. This makes them candidates for the development of new antiviral drugs .

Antidiabetic Applications

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine: shares structural similarities with triazolo[4,3-a]pyrazine derivatives, which have been reported to exhibit antidiabetic activity. These compounds can act as key pharmacophores in drugs like sitagliptin phosphate, used for treating type II diabetes mellitus. They may modulate enzymes involved in glucose metabolism .

Anticonvulsant Effects

The triazole moiety is a common feature in compounds with anticonvulsant properties6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine could potentially be developed into a drug that mitigates seizures by modulating neurotransmitter pathways or ion channels in the nervous system .

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDYQEVFUVHKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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